5-([1,1'-Biphenyl]-2-yl)oxazol-2-amine
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Overview
Description
5-([1,1’-Biphenyl]-2-yl)oxazol-2-amine is a heterocyclic organic compound belonging to the class of oxazoles. It features a five-membered ring structure containing one oxygen and two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-([1,1’-Biphenyl]-2-yl)oxazol-2-amine can be achieved through several methods:
Van Leusen Oxazole Synthesis: This method involves the reaction of tosylmethyl isocyanide (TosMIC) with aromatic aldehydes in the presence of a base.
Palladium-Catalyzed Arylation: This method uses palladium catalysts to achieve regioselective arylation of oxazoles.
Industrial Production Methods
Industrial production of 5-([1,1’-Biphenyl]-2-yl)oxazol-2-amine often employs scalable methods such as the Van Leusen oxazole synthesis due to its high yield and purity. The use of ionic liquids as solvents allows for the recycling of reaction media, making the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
5-([1,1’-Biphenyl]-2-yl)oxazol-2-amine undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction occurs at the C-5 position of the oxazole ring, often requiring electron-donating groups to facilitate the process.
Nucleophilic Aromatic Substitution: This reaction takes place with leaving groups at the C-2 position of the oxazole ring.
Protonation, Acylation, and Alkylation: The primary amine group of the compound can participate in these reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Typically involves reagents like halogens or nitro groups under acidic conditions.
Nucleophilic Aromatic Substitution: Often uses nucleophiles such as amines or thiols in the presence of a base.
Protonation, Acylation, and Alkylation: Common reagents include acids, acyl chlorides, and alkyl halides.
Major Products
The major products formed from these reactions include substituted oxazoles and various amine derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
5-([1,1’-Biphenyl]-2-yl)oxazol-2-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-([1,1’-Biphenyl]-2-yl)oxazol-2-amine involves its interaction with microbial enzymes and proteins. The compound’s primary amine group can form covalent bonds with target molecules, disrupting their normal function. This leads to the inhibition of essential biological processes in microbes, resulting in their death .
Comparison with Similar Compounds
Similar Compounds
2-Aminooxazole: A heterocyclic compound with similar antimicrobial properties.
2-Aminothiazole: Another heterocyclic compound used in medicinal chemistry.
Uniqueness
5-([1,1’-Biphenyl]-2-yl)oxazol-2-amine is unique due to its biphenyl group, which enhances its stability and allows for more diverse chemical modifications compared to other oxazoles .
Properties
Molecular Formula |
C15H12N2O |
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Molecular Weight |
236.27 g/mol |
IUPAC Name |
5-(2-phenylphenyl)-1,3-oxazol-2-amine |
InChI |
InChI=1S/C15H12N2O/c16-15-17-10-14(18-15)13-9-5-4-8-12(13)11-6-2-1-3-7-11/h1-10H,(H2,16,17) |
InChI Key |
KOLBVAJFUNZULQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C3=CN=C(O3)N |
Origin of Product |
United States |
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